molecular formula C8H13N3 B1392941 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine CAS No. 1269151-43-0

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine

Cat. No.: B1392941
CAS No.: 1269151-43-0
M. Wt: 151.21 g/mol
InChI Key: NIXOJBVQTSZOTA-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine: is a heterocyclic compound that features an imidazo[1,2-a]azepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an imidazole derivative with a suitable azepine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]azepin-3-one derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of significant interest. It may be explored for its therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar imidazo core but a different ring structure.

    Imidazo[1,2-a]pyrazine: Similar in structure but with a pyrazine ring instead of an azepine ring.

    Imidazo[1,2-a]quinoline: Features a quinoline ring, offering different chemical properties.

Uniqueness: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine is unique due to its azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOJBVQTSZOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine
Reactant of Route 2
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine
Reactant of Route 3
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine
Reactant of Route 4
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine
Reactant of Route 5
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine
Reactant of Route 6
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine

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